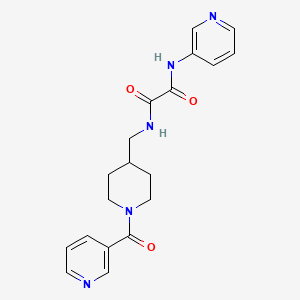

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative featuring a nicotinoylpiperidinyl moiety (pyridine-3-carbonyl linked to a piperidine ring) and a pyridin-3-yl group. The compound’s design leverages oxalamide’s role as a versatile linker, with substituents influencing bioavailability, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQOKNXLINRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders and other conditions influenced by nicotinamide derivatives. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2. It features a piperidine ring, a nicotinoyl group, and an oxalamide moiety, which contribute to its unique biological properties. The compound's structural characteristics facilitate interactions with various biological targets, particularly enzymes involved in metabolic processes.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)urea | Contains urea instead of oxalamide | Potentially different biological activity due to urea linkage |

| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)carbamate | Features carbamate linkage | May exhibit distinct pharmacological properties |

| N-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Similar oxalamide structure | Under investigation for oncological applications |

Research indicates that this compound acts primarily as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT is an enzyme involved in various cellular processes and has been linked to several diseases, including diabetes, obesity, and certain cancers. Inhibition of this enzyme can potentially provide therapeutic benefits for conditions associated with its dysregulation .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Neurological Disorders : Its ability to modulate NNMT activity suggests potential applications in treating neurodegenerative diseases.

- Metabolic Disorders : By influencing metabolic pathways, it may help manage conditions like obesity and diabetes.

- Cancer : The inhibition of NNMT could be beneficial in cancer therapies by altering tumor metabolism .

Study 1: NNMT Inhibition and Cancer

A study investigated the effects of NNMT inhibition on tumor growth in animal models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This suggests a potential role for the compound in cancer treatment .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal cell death and improve cognitive function in treated subjects, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Synthesis and Optimization

The synthesis of this compound involves multiple steps:

- Preparation of Piperidine Ring : Initial synthesis starts with forming the piperidine structure.

- Introduction of Nicotinoyl Group : The nicotinoyl moiety is then introduced through acylation reactions.

- Formation of Oxalamide Linkage : Finally, the oxalamide group is added to complete the compound.

Optimizing these synthetic routes is crucial for improving yield and purity, with techniques such as continuous flow chemistry being employed for better control over reaction conditions .

Comparison with Similar Compounds

Key Observations :

- Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in S336 and ) may alter binding interactions due to differences in nitrogen orientation and electronic effects .

- Nicotinoyl vs.

- Metabolic Stability : Compounds with pyridin-2-yl ethyl groups (e.g., S336) undergo rapid hepatic metabolism, whereas bulkier substituents (e.g., trifluoromethyl in Compound 1c) may delay degradation .

Metabolic and Toxicological Profiles

- Amide Hydrolysis Resistance : Oxalamides like S336 () resist amide bond cleavage in hepatocytes, suggesting the target compound may also exhibit metabolic stability if steric hindrance protects the oxalamide core .

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., Compound 1c, ) enhance oxidative stability, whereas hydroxyethyl groups () may increase solubility but susceptibility to phase II metabolism .

Preparation Methods

Core Intermediate Synthesis

The synthesis typically begins with the preparation of 1-nicotinoylpiperidine-4-carbaldehyde , a critical intermediate. This involves:

- Piperidine Functionalization : Piperidine is reacted with nicotinoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form 1-nicotinoylpiperidine.

- Oxidation : The 4-position of the piperidine ring is oxidized using reagents like pyridinium chlorochromate (PCC) to yield the aldehyde.

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nicotinoylation | Nicotinoyl chloride, Et₃N | DCM | 0–25°C | 75–85% |

| Oxidation | PCC | DCM | 25°C | 60–70% |

Oxalamide Linkage Formation

The aldehyde intermediate is subsequently subjected to reductive amination with pyridin-3-amine to introduce the methylene bridge, followed by oxalyl chloride-mediated coupling to form the oxalamide.

Critical Steps :

- Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

- Oxalyl Chloride Activation : Reaction with oxalyl chloride in tetrahydrofuran (THF) at 0°C, followed by addition of the amine.

Alternative Methodologies

Solid-Phase Synthesis

A patent-derived approach (WO2021074138A1) utilizes a divergent synthesis strategy, where a common intermediate is functionalized for parallel pathways:

- Buchwald–Hartwig Coupling : A palladium-catalyzed cross-coupling between 2-chloro-4-(pyridin-3-yl)pyrimidine and substituted anilines.

- Curtius Rearrangement : Acyl azide decomposition to form isocyanates, which are trapped with alcohols or amines.

Advantages :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance yield and purity:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.75 (s, 1H, pyridine), 4.25 (d, 2H, CH₂), 3.55 (m, 2H, piperidine) |

| HRMS | [M+H]⁺ calc. 409.1784, found 409.1786 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Classical Solution-Phase | 65–75 | 92–95 | Moderate | Low |

| Solid-Phase (Patent) | 80–85 | 98–99 | High | High |

| Continuous Flow | 78–82 | 96–98 | Industrial | Medium |

Trade-offs : While solid-phase methods offer superior purity, they require expensive catalysts (e.g., Pd(OAc)₂). Continuous flow balances scalability and cost but demands specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Oxalamide hydrolysis under acidic conditions generates carboxylic acid impurities.

- Solution : Use anhydrous solvents and molecular sieves to suppress hydrolysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, and what reaction conditions are critical for yield optimization?

- Methodology :

- Step 1 : Prepare the piperidine intermediate by reacting nicotinoyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Couple the intermediate with oxalyl chloride to form the oxalamide core. Use controlled temperatures (0–5°C) to minimize side reactions .

- Step 3 : Introduce the pyridin-3-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .

- Optimization : Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMF for solubility) to enhance yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how do they confirm the compound’s conformation?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) and confirms amide bond formation .

- X-ray Crystallography : Resolves 3D conformation, including piperidine ring puckering and oxalamide planarity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 393.4 for C21H23N5O3) .

Q. What are the common chemical reactions involving the oxalamide moiety, and how do pH and solvent choice influence these reactions?

- Reactions :

- Hydrolysis : Under acidic conditions (pH < 3), the oxalamide bond cleaves to yield carboxylic acid derivatives. Use aprotic solvents (e.g., THF) to slow degradation .

- Substitution Reactions : React with Grignard reagents in anhydrous ether to modify the pyridine ring. Polar solvents (e.g., DMSO) stabilize transition states .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different studies?

- Approach :

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK293, IC50 assay protocols) to isolate structural vs. experimental variables .

- Structural Analogs : Compare activity of derivatives (e.g., N1-(2-chlorophenyl) variants) to identify critical functional groups .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with conformational flexibility of the nicotinoyl group .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining target affinity?

- Strategies :

- Prodrug Design : Introduce ester groups at the piperidine nitrogen to enhance solubility. Hydrolyze in vivo to restore activity .

- Lipophilicity Adjustment : Replace the pyridin-3-yl group with fluorine-substituted aromatics to improve blood-brain barrier penetration (logP optimization via HPLC) .

- In Silico Modeling : Use QSAR models to predict metabolic stability while retaining binding to nicotinic acetylcholine receptors .

Q. How to design experiments to elucidate the compound’s mechanism of action when interacting with multiple biological targets?

- Experimental Design :

- Target Deconvolution : Employ CRISPR-Cas9 knockout libraries to identify critical pathways (e.g., MAPK/ERK) in cellular models .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinase domains) to quantify affinity (KD values) .

- Mutagenesis Studies : Modify putative binding residues (e.g., His286 in α7 nAChR) to assess functional impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.